Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate
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Overview
Description
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate is a complex organic compound that features a pyridine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and 3-hydroxypyridine.
Substitution reactions: Introducing the methyl group and other substituents through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification reactions using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine rings and substituents allow it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide
- 3-Pyridinol, 6-methyl-
- 2-Hydroxy-6-methylpyridine
Uniqueness
Methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both ester and amino functionalities
Properties
IUPAC Name |
methyl 6-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-5-7-16(12-21-13)26-18-14(4-3-9-20-18)10-22-17-8-6-15(11-23-17)19(24)25-2/h3-9,11-12H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLLSYLNZHXTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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